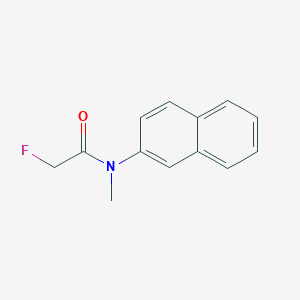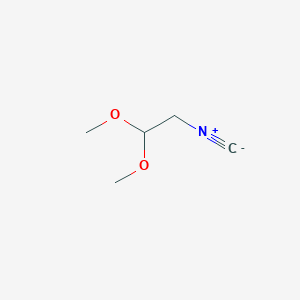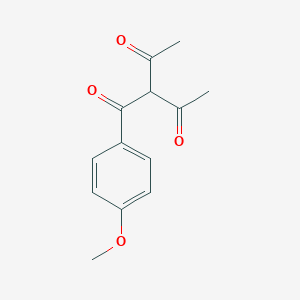
Pentane-2,4-dione, 3-(4-methoxybenzoyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pentane-2,4-dione, 3-(4-methoxybenzoyl)-, also known as dibenzoylmethane (DBM), is a natural compound found in various plants. DBM has been extensively studied for its potential applications in the field of medicine and science due to its unique chemical properties.
Mécanisme D'action
DBM has been shown to exhibit its biological effects through various mechanisms of action. DBM has been shown to inhibit the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), which are involved in the development of various inflammatory diseases. DBM has also been shown to exhibit antioxidant properties by scavenging reactive oxygen species (ROS) and inhibiting lipid peroxidation. Additionally, DBM has been shown to exhibit anticancer properties by inducing apoptosis and inhibiting cell proliferation.
Effets Biochimiques Et Physiologiques
DBM has been shown to exhibit various biochemical and physiological effects. DBM has been shown to reduce inflammation and oxidative stress in various animal models, including rats and mice. DBM has also been shown to exhibit anticancer properties in various cancer cell lines, including breast cancer, prostate cancer, and lung cancer. Additionally, DBM has been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
DBM has several advantages for use in lab experiments. DBM is readily available and easy to synthesize, making it an attractive candidate for research. DBM is also relatively stable and can be stored for extended periods without significant degradation. However, DBM has some limitations for use in lab experiments. DBM has low solubility in water, which can limit its use in aqueous environments. Additionally, DBM can exhibit low bioavailability, which can limit its effectiveness in vivo.
Orientations Futures
There are several future directions for research on DBM. One potential direction is the development of new drugs and therapies based on DBM's anti-inflammatory, antioxidant, and anticancer properties. Another potential direction is the development of new organic electronic devices based on DBM's unique electronic and optical properties. Additionally, further research is needed to better understand the mechanisms of action of DBM and its potential applications in various scientific fields.
Méthodes De Synthèse
DBM can be synthesized through the condensation reaction of benzil and anisole in the presence of a base catalyst. The reaction results in the formation of DBM, which can be purified through recrystallization. The purity of the final product can be confirmed through various analytical techniques, such as nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC).
Applications De Recherche Scientifique
DBM has been extensively studied for its potential applications in various scientific fields, including medicine, biology, and chemistry. DBM has been shown to exhibit anti-inflammatory, antioxidant, and anticancer properties, making it a promising candidate for the development of new drugs and therapies. DBM has also been studied for its potential applications in the field of organic electronics, due to its unique electronic and optical properties.
Propriétés
Numéro CAS |
137833-36-4 |
|---|---|
Nom du produit |
Pentane-2,4-dione, 3-(4-methoxybenzoyl)- |
Formule moléculaire |
C13H14O4 |
Poids moléculaire |
234.25 g/mol |
Nom IUPAC |
3-(4-methoxybenzoyl)pentane-2,4-dione |
InChI |
InChI=1S/C13H14O4/c1-8(14)12(9(2)15)13(16)10-4-6-11(17-3)7-5-10/h4-7,12H,1-3H3 |
Clé InChI |
CRQNKYNTSKUTDE-UHFFFAOYSA-N |
SMILES |
CC(=O)C(C(=O)C)C(=O)C1=CC=C(C=C1)OC |
SMILES canonique |
CC(=O)C(C(=O)C)C(=O)C1=CC=C(C=C1)OC |
Autres numéros CAS |
137833-36-4 |
Synonymes |
Pentane-2,4-dione, 3-(4-methoxybenzoyl)- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



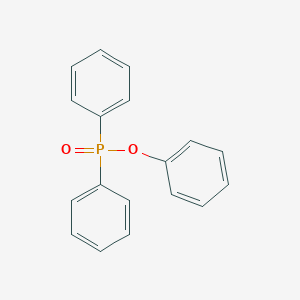
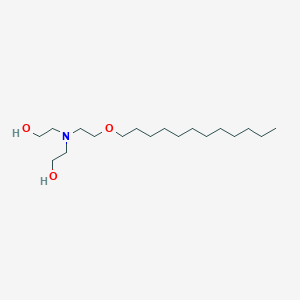
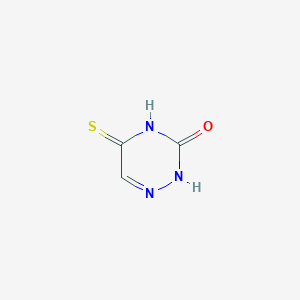
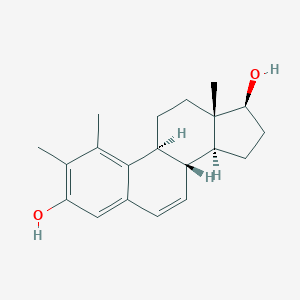
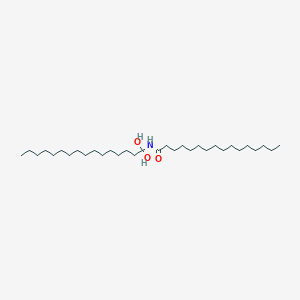
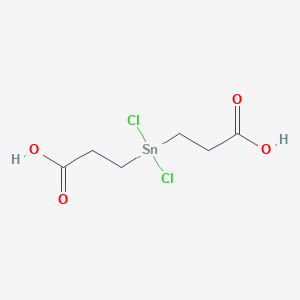
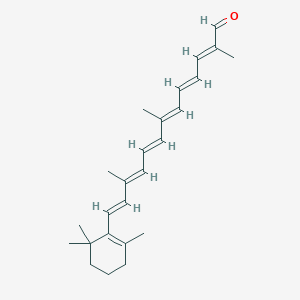
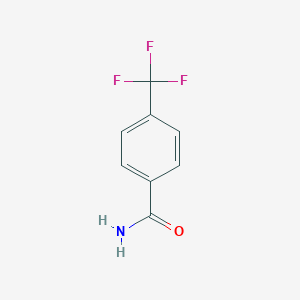
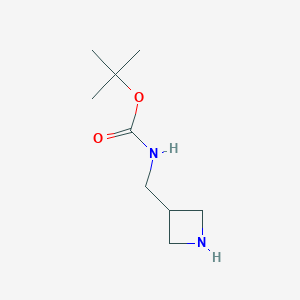

![Dispiro[5.2.5.2]hexadecan-7-one](/img/structure/B156676.png)
